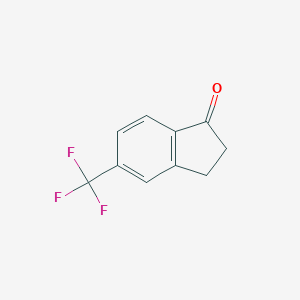

5-(三氟甲基)-1-茚酮

描述

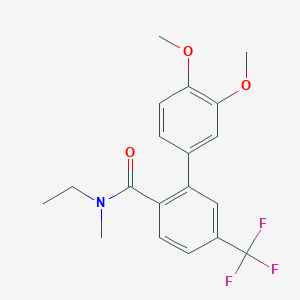

5-(Trifluoromethyl)-1-indanone is a compound that has garnered attention due to its trifluoromethyl group and indanone structure, which are significant in various applications such as pesticides, medicine, dyes, and functional materials. The presence of the trifluoromethyl group enhances the physical and chemical properties of the compound, as well as its bioactivities .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)-1-indanone has been achieved through a multi-step process starting from 4-trifluoromethyl benzaldehyde. The key steps include Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide, culminating in a 22% overall yield. The synthesized product has been characterized by various spectroscopic methods, confirming its structure .

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1-indanone and related compounds has been studied using both experimental and theoretical methods. For instance, the stable crystal structure of 5-chloro-1-indanone has been analyzed, which shares a similar indanone core, to understand the intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. These studies provide insights into the influence of such interactions on the molecular structure of indanone derivatives .

Chemical Reactions Analysis

Indanones, including those with trifluoromethyl groups, are versatile intermediates in chemical reactions. For example, they can be synthesized via Friedel-Crafts alkylation under superacidic conditions, which is a testament to their reactivity and potential for further functionalization . Additionally, Heck-type reactions have been employed to synthesize substituted indanones, demonstrating the compound's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-1-indanone are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability. These properties are crucial for the compound's applications in various fields. The compound's solid-state structure and vibrational spectrum have been analyzed to understand its intermolecular interactions and geometrical configuration .

科学研究应用

合成与表征

- 在各个领域的应用:5-(三氟甲基)-1-茚酮由于其独特的物理化学性质和出色的生物活性,在杀虫剂、药物、染料和功能材料等领域有广泛的应用。它是从4-三氟甲基苯甲醛经过几个关键步骤合成,并通过各种方法进行表征(Qian, 2014)。

有机合成技术

- 分子内里特反应:使用1-茚酮β-酮酯制备茚醇中间体,并进行分子内里特反应,生成三环内酰胺。这个过程对于生产非肽NK(1)-拮抗剂的受限类似物具有重要意义(van Emelen et al., 2000)。

- 三氟甲基化合物的合成:该化合物在合成三氟甲基化芳基丙酸、茚酮和二氢香豆素方面发挥着重要作用,增强了治疗药物的亲脂性和生物利用度(Prakash et al., 2010)。

制药研究

- 抗癌化合物的合成:从1-茚酮合成的新化合物对某些癌细胞系表现出强大的抗癌活性(Yong-ming, 2010)。

- 血管紧张素转换酶(ACE)抑制剂:从5-羟基茚酮合成的三唑衍生物,作为1-茚酮的衍生物,显示出作为ACE抑制剂的良好效果,与临床药物相比毒性较小(Vulupala et al., 2018)。

化学分析与表征

- 分子结构分析:使用X射线衍射和振动光谱分析了相关化合物5-氯-1-茚酮的分子结构。这项研究有助于理解类似化合物的分子间力和分子结构(Ruiz et al., 2006)。

安全和危害

The safety and hazards associated with “5-(Trifluoromethyl)-1-indanone” are not directly available. However, compounds with similar groups like “2-Fluoro-5-(trifluoromethyl)benzoic acid” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.

未来方向

The future directions for “5-(Trifluoromethyl)-1-indanone” are not directly available. However, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, and it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future78.

Please note that the information provided is based on the available data and may not be fully comprehensive or accurate for “5-(Trifluoromethyl)-1-indanone”. For more detailed and specific information, further research and expert consultation are recommended.

属性

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSXMYSALCGWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479213 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1-indanone | |

CAS RN |

150969-56-5 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)

![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)